molecular formula C6H5D B1170414 Red 15 CAS No. 1342-78-5

Red 15

Cat. No.: B1170414
CAS No.: 1342-78-5
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Description

Direct Red 15 (C.I. 23510) is a synthetic azo dye belonging to the direct dye class, commonly used in textile industries for coloring cellulose fibers. Its molecular formula is C₃₄H₂₅N₆Na₃O₉S₃, with a molecular weight of 826.76 g/mol and a CAS Registry Number of 5413-69-4 . Structurally, it is a double azo compound synthesized via the double nitriding of 3,3′-dimethylbenzidine, followed by coupling with 3-aminonaphthalene-2,7-disulfonic acid and 4-aminonaphthalene-1-sulfonic acid. Variations in substituents, such as replacing 4-hydroxynaphthalene-1-sulfonic acid with 6-aminonaphthalene-2-sulfonic acid, can alter its solubility and binding affinity .

Properties

CAS No.

1342-78-5

Molecular Formula

C6H5D

Synonyms

Red 15

Origin of Product

United States

Comparison with Similar Compounds

Astaxanthin: A Functionally Similar Natural Pigment

Chemical Class: Carotenoid (ketocarotenoid subclass) Molecular Formula: C₄₀H₅₂O₄ Applications: Natural red pigment used in nutraceuticals, cosmetics, and aquaculture due to antioxidant properties . Key Differences:

  • Source : Astaxanthin is biosynthesized by algae (e.g., Haematococcus pluvialis), unlike synthetic Direct Red 15 .
  • Functionality : While both compounds provide red coloration, astaxanthin’s antioxidant activity and health benefits contrast with Direct this compound’s industrial utility .

Data Table: Comparative Analysis of Direct this compound and Similar Compounds

Property Direct this compound Reactive Red 45 Astaxanthin
Chemical Class Double azo dye Reactive azo dye Carotenoid
Molecular Formula C₃₄H₂₅N₆Na₃O₉S₃ Not specified C₄₀H₅₂O₄
Molecular Weight (g/mol) 826.76 Not specified 596.84
Source Synthetic Synthetic Natural (algae, seafood)
Primary Use Textile dyeing Textile dyeing Nutraceuticals, food colorant
Key Functional Groups Sulfonic acids, azo bonds Reactive groups (e.g., triazine) Conjugated polyene, ketone groups
Environmental Concerns Limited data High persistence; requires AOPs Biodegradable; low toxicity

Research Findings and Implications

Structural and Functional Divergence

  • Direct this compound vs. Reactive Red 45 : The absence of reactive groups in Direct this compound reduces its fiber fixation efficiency compared to Reactive Red 45 but simplifies application processes .
  • Direct this compound vs. Astaxanthin : Structural complexity in Direct this compound (sulfonic acid groups, azo bonds) enhances water solubility for textile use, whereas astaxanthin’s conjugated double bonds enable antioxidant activity .

Environmental and Health Considerations

  • Synthetic Dyes : Both Direct this compound and Reactive Red 45 pose challenges in wastewater treatment, though Reactive Red 45’s degradation pathways and byproducts are better studied .
  • Natural Pigments : Astaxanthin’s commercial production avoids synthetic intermediates, aligning with green chemistry principles, though scalability remains a limitation .

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify Red 15 in complex mixtures using analytical techniques?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV-Vis detection or mass spectrometry (MS) for precise identification and quantification. Calibrate instruments using certified reference standards of Red 14. Validate methods by spiking samples with known concentrations and calculating recovery rates (≥90% acceptable). Cross-validate results with spectroscopic techniques (e.g., NMR, FTIR) to confirm structural integrity .

Q. What experimental design principles should guide initial studies on this compound’s physicochemical properties?

  • Methodological Answer : Adopt a factorial design to test variables such as pH, temperature, and solvent polarity. For solubility studies, use shake-flask methods with controlled agitation and equilibration times. Measure stability via accelerated degradation studies under UV light or oxidative conditions (e.g., H₂O₂ exposure). Include triplicate measurements and negative controls to account for environmental interference .

Q. How should researchers address contradictions in reported data about this compound’s reactivity?

  • Methodological Answer : Conduct a meta-analysis of existing literature to identify methodological inconsistencies (e.g., reaction conditions, purity of reagents). Replicate conflicting experiments under standardized protocols. Use statistical tools (e.g., ANOVA, t-tests) to compare results and identify outliers. Report confidence intervals and effect sizes to contextualize discrepancies .

Advanced Research Questions

Q. What advanced strategies can resolve this compound’s instability in aqueous environments during long-term studies?

  • Methodological Answer : Employ encapsulation techniques (e.g., liposomes, cyclodextrins) to enhance stability. Monitor degradation kinetics using real-time Raman spectroscopy or HPLC-MS. Compare degradation pathways under inert (N₂) vs. aerobic conditions. Use Arrhenius plots to predict shelf-life at varying temperatures .

Q. How can researchers model this compound’s interactions with biomolecules to predict toxicity or binding affinity?

  • Methodological Answer : Perform molecular docking simulations using software like AutoDock Vina, validated by in vitro assays (e.g., surface plasmon resonance). For toxicity, use cell-based assays (MTT, apoptosis markers) paired with omics approaches (proteomics, metabolomics) to identify mechanistic pathways. Cross-reference results with cheminformatics databases (e.g., PubChem) to assess structure-activity relationships .

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships involving this compound?

  • Methodological Answer : Apply non-parametric models (e.g., Hill equation, logistic regression) to fit dose-response curves. Use Bayesian hierarchical models to account for inter-experiment variability. Validate models via bootstrapping or leave-one-out cross-validation. Report Akaike Information Criterion (AIC) scores to compare model performance .

Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?

  • Methodological Answer : Publish detailed protocols with step-by-step reaction conditions (e.g., stoichiometry, catalyst loading, purification methods). Share raw spectral data (NMR, MS) in open-access repositories. Conduct round-robin tests across labs using identical reagents and equipment specifications. Use the RSD (relative standard deviation) metric to quantify inter-lab variability .

Q. What gaps exist in the current literature on this compound’s environmental fate, and how can they be addressed methodologically?

  • Methodological Answer : Prioritize studies on this compound’s photodegradation byproducts using LC-QTOF-MS. Conduct microcosm experiments to assess biodegradation in soil/water systems. Apply fugacity models to predict environmental partitioning. Use high-resolution mass spectrometry to identify non-target transformation products .

Methodological Resources

  • Data Analysis : Use tools like R or Python (SciPy, Pandas) for statistical modeling. For spectral data, employ MestReNova or ACD/Labs .
  • Literature Review : Follow PRISMA guidelines for systematic reviews. Use Zotero or EndNote to manage citations and avoid redundancy .
  • Ethical Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and declare conflicts of interest in publications .

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